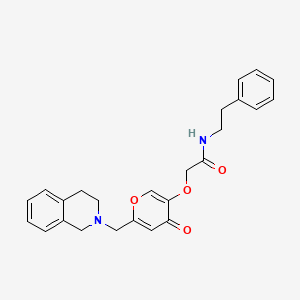

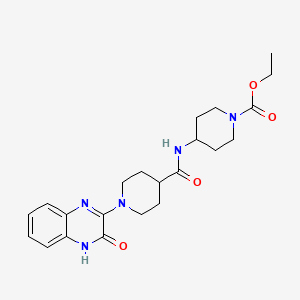

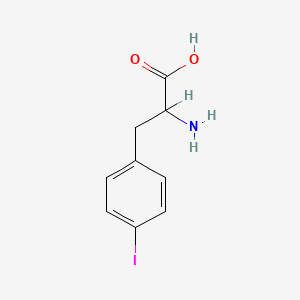

Ethyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 3,4-Dihydroquinoxalin-2-ones, which are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction . A one pot synthesis of ethyl 1- (1,2-dihydro-2-oxoquinoxalin-3-yl)-1 H -pyrazole-4-carboxylate has been developed using the 3-hydrazineylquinoxalin-2 (1 H)- N -alkylation derivatizes one and ethyl 2-Formyl-3-oxopropionate .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . The molecular formula of the compound is C22H29N5O4.Chemical Reactions Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction .Applications De Recherche Scientifique

Anticancer Activity

Research demonstrates that derivatives of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, closely related to the compound , exhibit promising anti-proliferative effects against various cancer cell lines, including HCT116, HePG2, and MCF7. Notably, some derivatives showed significant EGFR inhibitory activity, suggesting potential as anticancer agents (Ahmed et al., 2020).

Antibacterial and Antifungal Properties

Compounds structurally similar to Ethyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate have been synthesized and evaluated for their antibacterial activity. Some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates demonstrated moderate to significant activity against E. coli, S. dysentery, S. aureus, and B. subtilis (Sharma & Jain, 2008).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, incorporating elements similar to the core structure of the queried compound, have shown activity against Mycobacterium tuberculosis. One compound in particular displayed promising inhibitory activity in vitro, highlighting its potential as a novel antituberculosis agent (Jeankumar et al., 2013).

Antimycobacterial Agents

The exploration of ethyl-3-oxo-4-(arylsulfanyl)butanoate derivatives for antimycobacterial applications revealed that certain compounds, upon dehydrogenation, yielded highly functionalized pyridines with significant in vitro activity against Mycobacterium tuberculosis. One such compound outperformed first-line anti-TB drugs, ethambutol and pyrazinamide, in efficacy (Raju et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 4-[[1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-2-31-22(30)27-13-9-16(10-14-27)23-20(28)15-7-11-26(12-8-15)19-21(29)25-18-6-4-3-5-17(18)24-19/h3-6,15-16H,2,7-14H2,1H3,(H,23,28)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOSRNBHVOQBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)